5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid
Overview
Description
5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol This compound is characterized by the presence of an oxazole ring fused with a thiophene ring, and an ethoxy group attached to the oxazole ring
Mechanism of Action
Mode of Action
Oxazole derivatives have been shown to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Oxazole derivatives are known to be involved in a wide range of biological activities, indicating that they may influence several biochemical pathways .
Result of Action
Some oxazole derivatives have been found to exhibit antimicrobial, cytotoxic, and anti-biofilm activities .
Preparation Methods
The synthesis of 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate to form an ethyl ester intermediate. This intermediate is then reacted with hydroxylamine to form the oxazole ring. The final product is obtained by hydrolysis of the ester to yield the carboxylic acid .
Chemical Reactions Analysis
5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazole ring.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar compounds to 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid include other oxazole and thiophene derivatives. Some examples are:
2-Thienyl-1,3-oxazole-4-carboxylic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and applications.
2-Thienyl-1,3-oxazole-4-carboxamide: The carboxylic acid group is replaced with a carboxamide group, which may influence its solubility and biological interactions.
Properties
IUPAC Name |
5-ethoxy-2-thiophen-2-yl-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-2-14-10-7(9(12)13)11-8(15-10)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPNHNBCKNWOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923710-57-0 | |
Record name | 5-ethoxy-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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